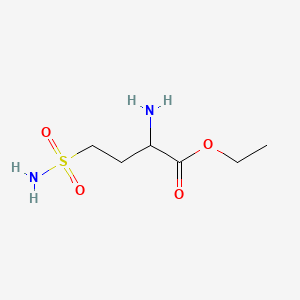
Ethyl 2-amino-4-sulfamoylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-4-sulfamoylbutanoate is an organic compound with the molecular formula C6H14N2O4S It is a derivative of butanoic acid and contains both amino and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-4-sulfamoylbutanoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 2-bromo-4-sulfamoylbutanoate with ammonia. The reaction typically occurs under mild conditions, with the use of a solvent such as ethanol. The reaction proceeds as follows:
- Ethyl 2-bromo-4-sulfamoylbutanoate is dissolved in ethanol.
- Ammonia gas is bubbled through the solution.
- The reaction mixture is stirred at room temperature for several hours.
- The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-sulfamoylbutanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of corresponding substituted esters or amides.
Scientific Research Applications
Ethyl 2-amino-4-sulfamoylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-sulfamoylbutanoate involves its interaction with specific molecular targets. The amino and sulfonamide groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-amino-4-sulfamoylbutanoate can be compared with other similar compounds, such as:
This compound: Similar structure but different functional groups.
This compound: Contains a different ester group.
This compound: Lacks the sulfonamide group.
These compounds share some chemical properties but differ in their reactivity and applications. This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Ethyl 2-amino-4-sulfamoylbutanoate is a sulfonamide derivative with significant potential in medicinal chemistry. Its molecular formula is C₆H₁₃N₃O₄S, and it has a molecular weight of approximately 195.25 g/mol. This compound features an ethyl ester group, an amino group, and a sulfonamide functional group attached to a butanoic acid backbone, which are critical for its biological activity.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₃N₃O₄S
- Molecular Weight : 195.25 g/mol
- Functional Groups : Ethyl ester, amino group, sulfonamide
The structural characteristics of this compound suggest that it may interact with various biological targets, particularly enzymes involved in metabolic processes.
This compound is hypothesized to function primarily as an enzyme inhibitor. The sulfonamide moiety is known to interact with enzymes that are crucial in folate metabolism and bacterial growth inhibition. Similar compounds have shown efficacy in modulating enzyme activity, leading to therapeutic effects in various diseases.
Potential Enzyme Targets
- Dihydropteroate synthase : Involved in bacterial folate synthesis.
- Carbonic anhydrase : Plays a role in pH regulation and fluid balance.
Biological Activity
Research indicates that this compound may exhibit the following biological activities:
- Antimicrobial Activity : Structural similarities to other sulfonamides suggest potential antibacterial properties.
- Enzyme Inhibition : May inhibit specific enzymes related to metabolic pathways.
- Therapeutic Applications : Possible applications in treating conditions like diabetes or obesity through modulation of metabolic processes.
Comparative Analysis of Related Compounds
To further understand the potential of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Ethyl (2S)-2-amino-4-phenylbutanoate | Amino acid derivative | Contains a phenyl group enhancing lipophilicity |
| Ethyl (2S)-2-amino-4-chloropent-4-enoate | Chlorine substitution on a pentenoic backbone | Potentially different reactivity due to halogen |
| Ethyl 2-(4-amino-2-oxopyrrolidin-1-yl)acetate | Pyrrolidine ring structure | Different cyclic structure affecting bioactivity |
Properties
Molecular Formula |
C6H14N2O4S |
|---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
ethyl 2-amino-4-sulfamoylbutanoate |
InChI |
InChI=1S/C6H14N2O4S/c1-2-12-6(9)5(7)3-4-13(8,10)11/h5H,2-4,7H2,1H3,(H2,8,10,11) |
InChI Key |
UOGPWLYDKZXCHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCS(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















